molecular formula C15H13NOS B015416 1-(10H-Phenothiazin-2-yl)propan-1-one CAS No. 92-33-1

1-(10H-Phenothiazin-2-yl)propan-1-one

Cat. No. B015416
CAS RN: 92-33-1
M. Wt: 255.3 g/mol
InChI Key: XPGPHJNCOZQFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Phenothiazines, including derivatives like 1-(10H-Phenothiazin-2-yl)propan-1-one, are synthesized using various methods. For example, a series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-ones were synthesized by condensation of different chlorides with 2-substituted phenothiazines, demonstrating the versatility of synthetic approaches (Bansode, Dongre, & Dongre, 2009).

Molecular Structure Analysis

  • The molecular structure of phenothiazine derivatives is characterized by a tricyclic system containing nitrogen and sulfur atoms. The crystal structure of related compounds, such as 10-(2-methyl-4-phenyl-1H-inden-6-yl)-10H-phenothiazine, displays complex arrangements including isomeric molecules and enantiomeric pairs, indicating a rich structural diversity (Nikulin, Voskoboynikov, & Suponitsky, 2008).

Chemical Reactions and Properties

  • Phenothiazine derivatives undergo various chemical reactions, such as acetalization under different conditions, revealing insights into their reactivity and potential for modification. These reactions can lead to derivatives with distinctive properties like daylight fluorescence (Gaina et al., 2012).

Physical Properties Analysis

  • Compounds like 10-(prop-1-yn-1-yl)-10H-phenothiazine 5,5-dioxide exhibit unique physical properties such as anomalous chemical shifts, which can be explained by intramolecular interactions. These observations contribute to a deeper understanding of the physical characteristics of phenothiazine derivatives (Umezono & Okuno, 2013).

Chemical Properties Analysis

  • The synthesis of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides showcases the chemical versatility of phenothiazine derivatives. These compounds' structures, confirmed by various spectroscopic techniques, highlight the complex chemical properties of phenothiazine derivatives (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Scientific Research Applications

1. Medicinal Chemistry

  • Summary of Application : The molecular hybridization approach has been used to develop compounds with improved efficacy by combining two or more pharmacophores of bioactive scaffolds . In this context, hybridization of various relevant pharmacophores with phenothiazine derivatives has resulted in pertinent compounds with diverse biological activities .
  • Results or Outcomes : The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system . The pharmacological actions of phenothiazine hybrids include promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic and multi-drug resistance reversal properties .

2. Organic Electronics

  • Summary of Application : 1,3,5-Tri(10H-phenothiazin-10-yl)benzene (3PTZ), which contains the 1-(10H-Phenothiazin-2-yl)propan-1-one unit, has unique redox and photoresponsive properties . It has been used as the p-type redox center of organic battery cathode materials and room temperature phosphorescence (RTP) materials .
  • Results or Outcomes : The use of 3PTZ has resulted in the development of organic electronic devices with improved performance .

3. Antibacterial and Antifungal Activity

  • Summary of Application : A series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one was synthesized and tested for their antibacterial and antifungal activities .

4. Chemical Synthesis

  • Summary of Application : “1-(10H-Phenothiazin-2-yl)propan-1-one” is used in the chemical industry for the synthesis of various compounds .

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P3381.


Future Directions

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized databases or scientific literature.


properties

IUPAC Name

1-(10H-phenothiazin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-13(17)10-7-8-15-12(9-10)16-11-5-3-4-6-14(11)18-15/h3-9,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGPHJNCOZQFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238816
Record name 1-(10H-Phenothiazin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10H-Phenothiazin-2-yl)propan-1-one

CAS RN

92-33-1
Record name 1-(10H-Phenothiazin-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propionylphenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(10H-Phenothiazin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(10H-phenothiazin-2-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PROPIONYLPHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y1069S49S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(10H-Phenothiazin-2-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(10H-Phenothiazin-2-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(10H-Phenothiazin-2-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(10H-Phenothiazin-2-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(10H-Phenothiazin-2-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(10H-Phenothiazin-2-yl)propan-1-one

Citations

For This Compound
1
Citations
H Istanbullu, Y Erzurumlu… - Letters in Drug …, 2014 - ingentaconnect.com
A series of new “hybrid compounds”, Mannich base derivatives of planar polycyclic/heterocyclic starting materials, was designed and synthesized. The structures of the compounds …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.